molecular formula C19H19N5O3S B269622 N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B269622
M. Wt: 397.5 g/mol
InChI Key: HYYMWRLPVKXISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. The inhibition of BTK has been shown to have therapeutic potential in a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. By inhibiting BTK, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide blocks the downstream signaling pathways that lead to B-cell activation and survival, ultimately leading to apoptosis of the malignant B-cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide have been extensively studied in preclinical models. In CLL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to downregulate the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and inhibit the activation of NF-kB, a key transcription factor involved in the survival of CLL cells. In MCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to induce G1 cell cycle arrest and inhibit the phosphorylation of downstream signaling proteins. In DLBCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in DLBCL.

Advantages and Limitations for Lab Experiments

The advantages of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a tool for research include its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, there are also limitations to its use in lab experiments, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide with other targeted agents or chemotherapy. Another area of interest is the exploration of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, there is potential for the development of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide as a therapeutic agent for other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

The synthesis of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves a multi-step process, starting with the reaction of 4-methyl-4H-1,2,4-triazole-3-amine with 4-bromoaniline to form 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride to form the final product, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. The synthesis has been optimized to achieve high yields and purity, making N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide a viable candidate for further development as a therapeutic agent.

Scientific Research Applications

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of CLL cells, both as a single agent and in combination with other drugs. In MCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has demonstrated potent anti-tumor activity in xenograft models, and has shown synergy with other targeted agents. In DLBCL, N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the growth of DLBCL cells and sensitize them to chemotherapy.

properties

Product Name

N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N5O3S/c1-23-13-20-21-19(23)14-4-6-15(7-5-14)22-28(26,27)17-10-8-16(9-11-17)24-12-2-3-18(24)25/h4-11,13,22H,2-3,12H2,1H3

InChI Key

HYYMWRLPVKXISM-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Canonical SMILES

CN1C=NN=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.